REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[Na+].[N+]([C:15]1[CH:16]=C(S([O-])(=O)=O)C=[CH:19][CH:20]=1)([O-])=O.C(=O)/C=C/C>Cl>[CH3:19][C:20]1[CH:15]=[CH:16][C:3]2[C:4]([C:5]([OH:7])=[O:6])=[CH:8][CH:9]=[CH:10][C:2]=2[N:1]=1 |f:1.2|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)O)C=CC1
|
Name
|
ferrous sulfate heptahydrate
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
3-nitrobenzenesulfonic acid sodium salt
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
[Na+].[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(\C=C\C)=O
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
to stir overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool for 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the solid obtained
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
TEMPERATURE
|
Details
|
while warm
|
Type
|
CUSTOM
|
Details
|
The solids formed from the filtrate
|
Type
|
TEMPERATURE
|
Details
|
upon further cooling
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Type
|
STIRRING
|
Details
|
The filtrate was again stirred for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
a third crop of solids was collected by filtration
|
Type
|
WASH
|
Details
|
The combined solids were washed with water
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |